6-Amino-4-bromopicolinaldehyde
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Overview
Description
6-Amino-4-bromopicolinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of picolinaldehyde, featuring an amino group at the 6-position and a bromine atom at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-4-bromopicolinaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-amino-picolinaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-amino-picolinaldehyde is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 6-Amino-4-bromopicolinic acid.
Reduction: 6-Amino-4-bromopicolinyl alcohol.
Substitution: 6-Amino-4-aminopicolinaldehyde.
Scientific Research Applications
6-Amino-4-bromopicolinaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-4-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups allows for interactions with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromopicolinaldehyde: Lacks the amino group at the 6-position, making it less versatile in certain synthetic applications.
6-Bromopyridine-2-carbaldehyde: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
6-Amino-4-bromopicolinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
6-amino-4-bromopyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQPSNCNBIFAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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